Cas no 1280926-65-9 (N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide)

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a specialized organic compound with notable structural features. This compound exhibits high purity and stability, making it suitable for various applications in pharmaceutical research and development. Its unique 1,2-dihydropyridine core and substituted phenyl group contribute to its potential as a lead compound for novel therapeutic agents.
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide structure
1280926-65-9 structure
商品名:N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
CAS番号:1280926-65-9
MF:C21H17N3O2
メガワット:343.378584623337
CID:5981253
PubChem ID:53516960

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • AKOS034602028
    • Z812665948
    • 1280926-65-9
    • N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1H-pyridine-3-carboxamide
    • EN300-26680818
    • N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
    • インチ: 1S/C21H17N3O2/c22-13-14-24(15-16-7-3-1-4-8-16)21(26)18-11-12-19(23-20(18)25)17-9-5-2-6-10-17/h1-12H,14-15H2,(H,23,25)
    • InChIKey: QIYNDOBDPUVKNO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC=C(C2C=CC=CC=2)NC1=O)N(CC#N)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 343.132076794g/mol
  • どういたいしつりょう: 343.132076794g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 643
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 73.2Ų

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26680818-0.05g
N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide
1280926-65-9 95.0%
0.05g
$212.0 2025-03-20

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide 関連文献

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamideに関する追加情報

Introduction to N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide (CAS No. 1280926-65-9)

N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This heterocyclic molecule belongs to the pyridine class, which is well-documented for its broad range of biological activities. The compound's molecular structure incorporates several key functional groups, including a benzyl group, a cyanomethyl group, and an oxo group, which contribute to its distinct chemical reactivity and potential pharmacological applications.

The CAS number 1280926-65-9 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. As a pharmaceutical intermediate, N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide has been studied for its role in synthesizing more complex drug molecules. Its structural framework suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery programs.

Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in developing novel therapeutic agents. The presence of a phenyl ring in this compound enhances its lipophilicity, which is often a desirable trait for oral bioavailability. Additionally, the cyanomethyl group introduces a polar moiety that can influence solubility and binding affinity to biological receptors. These characteristics make N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide a promising candidate for further exploration in the development of small-molecule drugs.

In the context of modern drug design, the synthesis of heterocyclic compounds like this one is often driven by their ability to mimic natural bioactive molecules. The dihydropyridine core is particularly interesting because it is found in several FDA-approved medications, primarily used for their vasodilatory effects. By modifying this core structure, researchers aim to enhance or alter its pharmacological profile to address unmet medical needs. The introduction of the benzyl and cyanomethyl substituents adds layers of complexity that can fine-tune the compound's interactions with biological targets.

One of the most exciting aspects of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide is its potential application in treating various diseases. For instance, studies have suggested that pyridine derivatives can exhibit anti-inflammatory, antiviral, and anticancer properties. The specific arrangement of functional groups in this compound may enable it to inhibit key enzymes or receptors involved in disease pathways. While extensive clinical trials are still needed to validate these claims, preliminary in vitro studies have shown promising results.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the desired molecular framework. The purity and yield of the final product are critical factors that determine its suitability for further pharmaceutical development. Researchers must also consider scalability and cost-effectiveness when optimizing synthetic routes for industrial production.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding the behavior of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide. By simulating its interactions with biological targets, scientists can predict potential binding affinities and side effects before conducting expensive experimental trials. This approach not only accelerates drug discovery but also reduces the reliance on animal testing, aligning with growing ethical concerns in the pharmaceutical industry.

The role of N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide extends beyond mere intermediates; it serves as a building block for more complex drug candidates. Its structural features allow for modifications that can tailor its pharmacological properties to specific therapeutic needs. For example, introducing additional functional groups or altering substitution patterns can enhance potency or selectivity against target enzymes or receptors. This flexibility makes it an attractive scaffold for medicinal chemists working on next-generation therapeutics.

In conclusion, N-benzyl-N-(cyanomethyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxamide (CAS No. 1280926-65-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis and further exploration hold promise for developing novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it will undoubtedly play a crucial role in shaping future therapeutic strategies.

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